N'1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide
Description
N'1-(2-Chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide is a hydrazide derivative featuring a benzylidene moiety substituted with chlorine and fluorine at the 2- and 6-positions, respectively, and a 4,5-dichloroimidazole ring linked via an ethanohydrazide bridge. This compound belongs to a class of molecules where the imidazole core and aromatic substituents are critical for modulating biological activity, such as enzyme inhibition or antimicrobial effects . The presence of halogen atoms (Cl, F) likely enhances electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3FN4O/c13-8-2-1-3-9(16)7(8)4-18-19-10(21)5-20-6-17-11(14)12(20)15/h1-4,6H,5H2,(H,19,21)/b18-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLWIQBOAPSJL-JJPRUIFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CN2C=NC(=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CN2C=NC(=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine and fluorine atoms in the benzylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’1-(2-chloro-6-fluorobenzylidene)-2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
Compound A: 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide (CAS 175202-83-2)
- Key Differences : Replaces the benzylidene group with a bromo substituent at the 2-position of the imidazole.
- Synthesis: Commercial availability via suppliers like FineTechnology-ind and LeapChem suggests established synthetic routes, possibly involving nucleophilic substitution or coupling reactions .
Compound B: Ethanone, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)- (CAS 61258-41-1)
- Key Differences: Substitutes the benzylidene-hydrazide moiety with a dichlorophenyl-ethanone group.
Variations in the Aromatic Substituent
Compound C: 2-(3-Thienyl)ethanohydrazide
- Key Differences : Replaces the chlorinated benzylidene group with a thienyl (sulfur-containing) aromatic system.
- Impact : The thienyl group’s π-electron-rich nature and sulfur atom could alter electronic interactions with biological targets, though the absence of halogen substituents may reduce electrophilic reactivity .
Functional Group Modifications
Compound D: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Key Differences: Incorporates a benzodithiazine core and a cyano group, diverging from the imidazole-hydrazide scaffold.
- Impact: The sulfone (SO₂) and cyano (C≡N) groups confer distinct electronic and steric profiles, possibly enhancing thermal stability but complicating synthetic accessibility .
Structural and Spectroscopic Data Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Compound A, involving condensation of 2-chloro-6-fluorobenzaldehyde with 2-(4,5-dichloroimidazol-1-yl)ethanohydrazide. Commercial availability of analogs like Compound C (2-(3-thienyl)ethanohydrazide) supports scalable production .
- Crystallographic Analysis: Structural determination of analogs often employs SHELX and OLEX2 for refinement, as noted in crystallography software descriptions .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting solvents, catalysts, and temperature conditions. For example:
- Solvent Choice : Use 1,4-dioxane and pyridine for efficient coupling reactions, as demonstrated in hydrazide derivative synthesis (75% yield achieved under 25°C for 28 hours) .
- Catalysts : Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) enhances electrophilic reactivity via hydrogen bonding, improving conversion rates (90–96% yields) in similar heterocyclic systems .
- Monitoring : Track reaction progress via TLC (Rf 0.4 in benzene:methanol 5:1) and purify via recrystallization (ethanol as solvent) .
Q. What analytical techniques are recommended for characterizing structural integrity and purity?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress .
- Spectroscopy :
- <sup>1</sup>H NMR for confirming hydrazone and imidazole proton environments .
- Mass spectrometry (MS) to verify molecular weight (e.g., molecular ion peaks matching 403.8 g/mol for related hydrazides) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl content) .
Q. How does solubility influence experimental design for biological assays?
- Methodological Answer :
- Solubility Profiling : Test in DMSO (common stock solvent) and aqueous buffers (PBS) to ensure stability.
- Stability Tests : Monitor degradation via HPLC under physiological pH (e.g., 7.4) and temperature (37°C) for 24–72 hours .
Advanced Research Questions
Q. What mechanistic insights explain the role of substituents in reaction efficiency for related hydrazide derivatives?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., -OCH3) on benzaldehyde derivatives increase nucleophilic attack rates, yielding higher conversions (Table 2, 96% vs. 85% for electron-withdrawing groups) .
- Steric Effects : Bulky substituents on the imidazole ring may hinder intermediate formation, requiring longer reaction times .
Q. How can computational methods predict biological activity and binding interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., antimicrobial or anticancer targets). For example, imidazole derivatives show affinity for bacterial enzyme active sites .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and interaction with biological receptors .
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Methodological Answer :
- Parameter Comparison : Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature) using design-of-experiments (DoE) approaches. For instance, yields drop from 75% to <60% when replacing 1,4-dioxane with THF .
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature > catalyst) affecting yield discrepancies .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
- Methodological Answer :
- Prodrug Design : Modify hydrazone groups to ester prodrugs (e.g., ethyl benzoate derivatives) for improved membrane permeability .
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to enhance solubility and targeted delivery .
Data Contradiction Analysis
Q. Why do similar synthetic routes produce varying yields for imidazole-containing hydrazides?
- Methodological Answer :
- Catalyst Sensitivity : Eaton’s reagent requires strict anhydrous conditions; trace moisture reduces activation efficiency, leading to 10–15% yield drops .
- Intermediate Stability : Unstable diazenyl intermediates in stepwise syntheses may decompose unless stabilized at low temperatures (0–5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
